molecular formula C8H10ClNO2 B1197764 Methyl 4-aminobenzoate hydrochloride CAS No. 63450-84-0

Methyl 4-aminobenzoate hydrochloride

Cat. No. B1197764
CAS RN: 63450-84-0
M. Wt: 187.62 g/mol
InChI Key: UMLFQRYMOHDCCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-aminobenzoate derivatives involves chemical reactions that lead to the formation of structurally complex and functionally diverse compounds. For example, the synthesis of methyl 4-isonicotinamidobenzoate monohydrate is achieved through the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride, showcasing the versatility of methyl 4-aminobenzoate as a precursor for more complex compounds (Yang Zhang & Xiaoqiu Zhao, 2010). Additionally, a visual organic chemistry reaction involving the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification further demonstrates the compound's ability to undergo chemical transformations in educational settings (Caleb M Kam et al., 2020).

Molecular Structure Analysis

The molecular structure of methyl 4-aminobenzoate derivatives reveals insights into their physical and chemical behavior. The crystal structure of methyl 4-hydroxybenzoate, a related compound, shows that molecules condense to a 3D framework via extensive intermolecular hydrogen bonding, illustrating the importance of molecular interactions in determining the compound's structural properties (Abeer A. Sharfalddin et al., 2020).

Chemical Reactions and Properties

Methyl 4-aminobenzoate hydrochloride undergoes various chemical reactions, leading to a range of products with different properties. The compound's ability to form hydrogen-bonded chains and sheets demonstrates its reactivity and potential for forming diverse molecular architectures (J. Portilla et al., 2007).

Physical Properties Analysis

The physical properties of methyl 4-aminobenzoate derivatives, such as melting points and solubility, are influenced by their molecular structures. Polymorphism in methyl paraben, a derivative of methyl 4-aminobenzoate, highlights the impact of molecular packing on physical properties, with different polymorphic forms displaying varying melting points and stability (T. Gelbrich et al., 2013).

Chemical Properties Analysis

The chemical properties of methyl 4-aminobenzoate hydrochloride, such as reactivity towards different reagents, are key to understanding its utility in synthesis and other chemical processes. The chlorination of 4-aminobenzoic acid and its methyl ester reveals the compound's susceptibility to halogenation, a reaction that significantly alters its chemical behavior (C. Stelt & W. Nauta, 2010).

Scientific Research Applications

  • Organic Chemistry

    • Application : Methyl 4-aminobenzoate hydrochloride can be used in the synthesis of guanidine alkaloids .
    • Method : This involves a protic acid-catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .
    • Outcome : The result of this process is the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid .
  • Medicinal Chemistry

    • Application : It plays a role in the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .
    • Outcome : The outcome is a novel hepatitis C virus (HCV) helicase inhibitor .
  • Catalytic Oxidation Studies

    • Application : It can be used in the study of catalytic oxidation processes .
    • Outcome : The outcome of this process is a better understanding of catalytic oxidation processes .
  • Preparation of Other Chemical Compounds

    • Application : It may be used in the preparation of methyl 4-((3-butyl-3-phenylureido)methyl)benzoate .
    • Outcome : The outcome is the synthesis of methyl 4-((3-butyl-3-phenylureido)methyl)benzoate .

Safety And Hazards

Methyl 4-aminobenzoate hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

properties

IUPAC Name

methyl 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLFQRYMOHDCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

619-45-4 (Parent)
Record name Methyl 4-aminobenzoate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9069841
Record name Benzoic acid, 4-amino-, methyl ester, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminobenzoate hydrochloride

CAS RN

63450-84-0
Record name Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-aminobenzoate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1)
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Record name Benzoic acid, 4-amino-, methyl ester, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-aminobenzoate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Ficker, JF Petersen, JS Hansen… - Organic Preparations …, 2014 - Taylor & Francis
Aromatic nitro compounds are in general not reduced by sodium borohydride. A number of research groups have investigated d-block metal salts reduced in situ to form a finely …
Number of citations: 9 www.tandfonline.com
H Dong, H Yin, C Zhao, J Cao, W Xu, Y Zhang - Molecules, 2019 - mdpi.com
… The starting material 1 reacted with methyl 4-aminobenzoate hydrochloride to get 2, which was hydrolyzed to obtain 3. The carboxylic acid 3 was condensed with different methyl …
Number of citations: 30 www.mdpi.com
F Soler, C Poujade, M Evers, JC Carry… - Journal of medicinal …, 1996 - ACS Publications
… A solution of acid 6g (1 g, 1.6 mmol) in CH 2 Cl 2 (100 mL) was treated successively with methyl 4-aminobenzoate hydrochloride (330 mg, 1.76 mmol), 1-hydroxybenzotriazole (240 mg, …
Number of citations: 208 pubs.acs.org
PS Patil, US Mahajan, SP Sonawane… - … Process Research & …, 2009 - ACS Publications
… Starting amine hydrochloride, 10, was obtained by aromatic ring reduction of commercially available methyl 4-aminobenzoate hydrochloride, 9, via hydrogenation using Pt/C catalyst. …
Number of citations: 4 pubs.acs.org
L Pehlivan, E Métay, S Laval, W Dayoub… - Tetrahedron, 2011 - Elsevier
The system 1,1,3,3-tetramethyldisiloxane (TMDS)/Fe(acac) 3 is reported here as a new method to obtain amines from aromatic nitro compounds. Amines are synthetized in a …
Number of citations: 85 www.sciencedirect.com
Y Chen, L Zhang, L Zhang, Q Jiang… - Journal of Enzyme …, 2021 - Taylor & Francis
… After 20 min, methyl 4-aminobenzoate hydrochloride (0.94 g, 5 mmol) and Et 3 N (0.50 g, 5 mmol) were added. The reaction solution was stirred at room temperature for 8 h. Then, the …
Number of citations: 17 www.tandfonline.com
X Li, J Wu, X Li, W Mu, X Liu, Y Jin, W Xu… - Bioorganic & medicinal …, 2015 - Elsevier
Histone deacetylases inhibitors (HDACIs) have captured more and more attention in many diseases therapies, of which cancer is the most intractable. A novel series of N-…
Number of citations: 14 www.sciencedirect.com
L Pehlivan, E Métay, S Laval, W Dayoub, D Delbrayelle… - 2011 - Wiley Online Library
An efficient reduction of aromatic and aliphatic esters with 1,1,3,3‐tetramethyldisiloxane in combination with [MoO 2 (acac) 2 ] or [V(O)(OiPr) 3 ] is reported. In the former system, the …
L Pehlivan - 2012 - theses.hal.science
Ces dernières années, les recherches industielles et académiques ont connu des bouleversements sansprécédents liés à la notion de Développement Durable. Le choix des matières …
Number of citations: 4 theses.hal.science
黃胤凱 - 2012 - tdr.lib.ntu.edu.tw
第一部分: 合成車輪烷有許多策略可運用,如滑套法,夾鎖法,穿透後末端膨脹法,穿透後末端封鎖法以及穿透後縮環法.我們希望套用穿透後縮環法的合成概念:先以兩個啞鈴型分子穿透一個大環,在…
Number of citations: 3 tdr.lib.ntu.edu.tw

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